molecular formula C24H16ClN3O3S B5218169 1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

Cat. No.: B5218169
M. Wt: 461.9 g/mol
InChI Key: ADEMJJJTFREPNC-UHFFFAOYSA-N
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Description

1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole ring, a benzofuran ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is unique due to the combination of benzoxazole and benzofuran rings with a thiourea moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications .

Properties

IUPAC Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3S/c1-13-17-7-2-3-8-19(17)30-21(13)22(29)28-24(32)26-16-6-4-5-14(11-16)23-27-18-12-15(25)9-10-20(18)31-23/h2-12H,1H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEMJJJTFREPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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